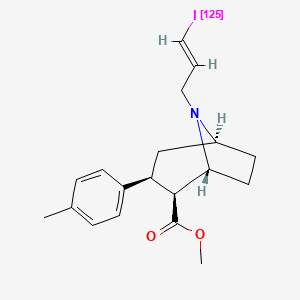![molecular formula C15H17N5O2S B15165353 Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15165353.png)
Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a triazinoindole moiety linked to an acetamide group via a thioether linkage The presence of the methoxyethyl group further adds to its chemical diversity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized through a cyclization reaction involving a suitable indole derivative and a triazine precursor under acidic or basic conditions.
Thioether Formation: The synthesized triazinoindole is then reacted with a thiol compound to form the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Acetamide Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetamide group or to modify the triazinoindole core using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium azide, potassium cyanide, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Deacetylated products, modified triazinoindole derivatives.
Substitution: Azido derivatives, cyano derivatives.
Applications De Recherche Scientifique
Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and enzyme inhibition.
Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism of action of Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets. The triazinoindole core can bind to enzymes or receptors, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, while the thioether linkage provides stability and facilitates interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-:
Other Triazinoindole Derivatives: Compounds with similar cores but different substituents, which may have varying biological activities and properties.
Thioether-Linked Compounds: Compounds with thioether linkages that may exhibit different reactivity and stability.
Uniqueness
The uniqueness of Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- lies in its combination of a triazinoindole core, a methoxyethyl group, and a thioether linkage. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C15H17N5O2S |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-(2-methoxyethyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H17N5O2S/c1-20-11-6-4-3-5-10(11)13-14(20)17-15(19-18-13)23-9-12(21)16-7-8-22-2/h3-6H,7-9H2,1-2H3,(H,16,21) |
Clé InChI |
NCUMHBRSGGXOHY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



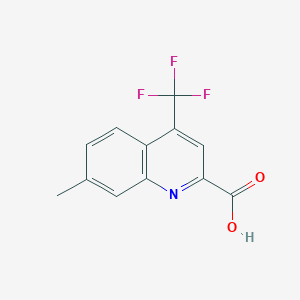
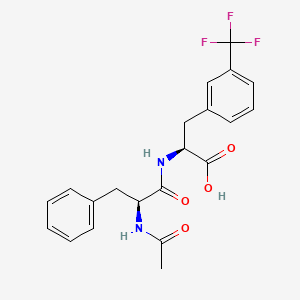
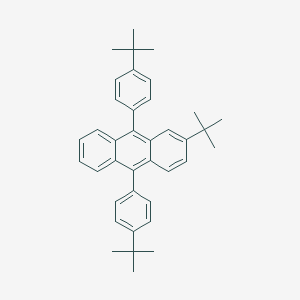
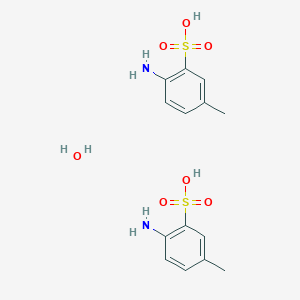
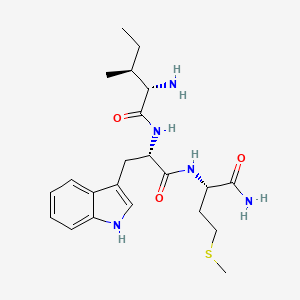
![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate](/img/structure/B15165305.png)
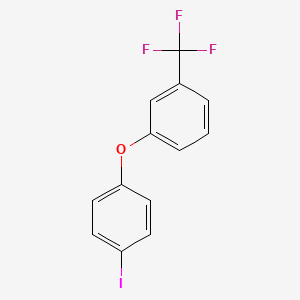
![N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide](/img/structure/B15165316.png)

![Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester](/img/structure/B15165321.png)
![2-[(1,3-Diamino-1H-isoindol-1-yl)oxy]ethan-1-ol](/img/structure/B15165329.png)
![6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile](/img/structure/B15165341.png)
